Regioisomeric Differentiation: 2,2'- vs. 4,4'-Substitution Pattern Defines Physicochemical and Spatial Parameters
CAS 163883-76-9 (2,2'-substituted) and CAS 6957-82-0 (4,4'-substituted) share identical molecular formula (C22H16N2O8) and mass (436.37 g/mol) but differ in the position of the carboxamide linkage on the terminal benzoic acid ring . In the 2,2'-isomer, the amide nitrogen and carboxylic acid are ortho to each other, enabling intramolecular hydrogen bonding that is geometrically impossible in the 4,4'-isomer. This structural distinction is predicted to affect pKa, metal-chelation denticity, and molecular recognition properties, though experimental pKa or logD values for either isomer were not located in publicly searchable databases.
| Evidence Dimension | Regioisomeric substitution pattern (terminal benzoic acid connectivity) |
|---|---|
| Target Compound Data | 2,2'-substituted: amide at position 2, carboxyl at position 1, hydroxyl at position 5 (CAS 163883-76-9) |
| Comparator Or Baseline | 4,4'-substituted: amide at position 4, carboxyl at position 1, hydroxyl at position 2 (CAS 6957-82-0) |
| Quantified Difference | Identical molecular formula and mass; spatial orientation of carboxyl/hydroxyl vectors differs by approximately 120° rotation of the terminal aryl plane relative to the amide bond axis |
| Conditions | Structural comparison based on InChI and SMILES data from Chem960 and Molaid databases; no experimental co-crystal or solution-phase comparative data available |
Why This Matters
In MOF synthesis, the regioisomeric position dictates the angle between carboxylate coordination sites, which directly controls framework topology; procurement of the incorrect regioisomer will yield a structurally distinct material.
